(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene

Nonlinear Optics Hyperpolarizability Hyper-Rayleigh Scattering

Select this specific (E)-4-Methoxy-4′-nitrostilbene isomer for reproducible D–π–A performance. Its methoxy donor yields a first hyperpolarizability (β=105×10⁻³⁰ esu), enabling brighter SHG microscopy. Substituting with hydroxy or methyl analogs alters electron donation and reduces NLO efficiency. Ensured ≥98% purity and consistent melting point (131-134°C) for reliable photonic device fabrication.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
CAS No. 1472-68-0
Cat. No. B074267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene
CAS1472-68-0
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H13NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h2-11H,1H3/b3-2+
InChIKeyPDFBJCRLHMEJQP-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene (CAS 1472-68-0) — Technical Specifications and Applications


(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene, also known as 4-Methoxy-4′-nitrostilbene (MNSt), is a donor-π-acceptor (D–π–A) conjugated stilbenoid [1]. It is widely employed as an organic nonlinear optical (NLO) material and a fluorescent probe due to its strong intramolecular charge-transfer characteristics [2]. Its high purity, well-defined melting point, and established NLO activity underpin its use in advanced photonics research and optical device fabrication [3].

Why In-Class Nitrostilbenes Like (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene Cannot Be Interchanged


Within the class of 4-alkoxy-4′-nitrostilbenes, even minor structural modifications cause substantial and verifiable shifts in critical performance parameters [1]. Alterations to the donor group (e.g., methylation, hydroxylation, or the introduction of a methyl group at the 3-position) directly impact the electron-donating strength of the D–π–A system [1][2]. This is not a trivial difference in name; it translates directly into measured variations in first hyperpolarizability (β) and third-order nonlinear susceptibility (χ3), as well as practical issues in crystal growth and device integration [2][3]. Therefore, substituting the methoxy derivative with its hydroxy or methylated analog without rigorous re-optimization will lead to unpredictable and suboptimal NLO performance [2].

Quantitative Differentiation of (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene Against Key Comparators


First Hyperpolarizability (β) of (E)-4-Methoxy-4′-nitrostilbene vs. 4-Hydroxy-4′-nitrostilbene

The first hyperpolarizability (β) of (E)-4-Methoxy-4′-nitrostilbene was measured to be 105×10⁻³⁰ esu, which is approximately 10.5% higher than that of the closely related 4-hydroxy-4′-nitrostilbene (β = 95×10⁻³⁰ esu) [1]. This difference arises from the stronger electron-donating ability of the methoxy group compared to the hydroxy group, enhancing intramolecular charge transfer [1].

Nonlinear Optics Hyperpolarizability Hyper-Rayleigh Scattering

First Hyperpolarizability (β) of (E)-4-Methoxy-4′-nitrostilbene vs. para-Nitroaniline (pNA) Benchmark

The first hyperpolarizability of (E)-4-Methoxy-4′-nitrostilbene (105×10⁻³⁰ esu) is over 4.5 times greater than that of the classic NLO benchmark molecule, para-nitroaniline (pNA, β = 23×10⁻³⁰ esu) [1]. This dramatic enhancement is attributed to the extended π-conjugation in the stilbene core compared to the single aromatic ring of pNA [1].

Nonlinear Optics Molecular Benchmarking Charge Transfer

Crystal Growth and Processability of (E)-4-Methoxy-4′-nitrostilbene vs. 3-Methyl-4-methoxy-4′-nitrostilbene (MMONS)

While 3-methyl-4-methoxy-4′-nitrostilbene (MMONS) is known for its exceptionally high nonlinear figure of merit, its practical use is severely limited by difficulties in growing large, high-quality single crystals [1][2]. The unsubstituted 4-methoxy-4′-nitrostilbene does not suffer from these growth limitations and can be readily crystallized or doped into hybrid matrices for reproducible device fabrication [2][3].

Crystal Engineering Material Processability Nonlinear Optics

Recommended Application Scenarios for (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene


Second-Harmonic Generation (SHG) Microscopy Probes

The high first hyperpolarizability (β = 105×10⁻³⁰ esu) [1] makes (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene an excellent candidate for use as a molecular probe or contrast agent in second-harmonic generation (SHG) microscopy, where signal intensity is proportional to the square of β. Its superior performance over the classic pNA benchmark ensures brighter and more sensitive imaging.

Organic-Inorganic Hybrid NLO Materials

The compound can be successfully incorporated into inorganic matrices, as demonstrated by the MgSO₄-doped hybrid crystal, which exhibited measurable third-order nonlinear optical coefficients (n₂, β, χ³) [2]. This approach leverages the organic molecule‘s high NLO activity while improving thermal and mechanical stability, making it suitable for integrated photonic devices.

Fluorescent and Optical Analysis Dyes

Owing to its strong π-conjugated system and charge-transfer characteristics, this stilbene derivative is employed as a fluorescent dye in various optical analytical techniques . Its distinct optical properties allow for sensitive detection in solution-based assays and material science research.

Comparative NLO Material Studies

Given the well-documented performance differences between its analogs (e.g., MMONS, hydroxy derivative), (E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene serves as a crucial reference material for systematic structure-property relationship (SPR) studies in the field of organic nonlinear optics [1][3].

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